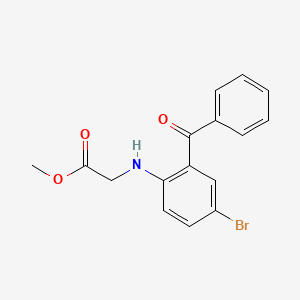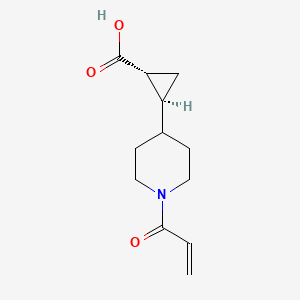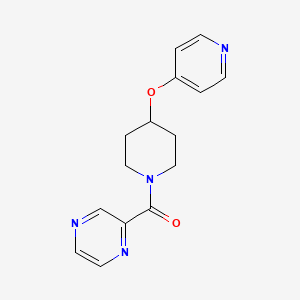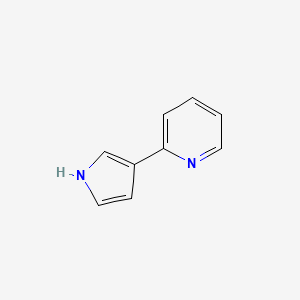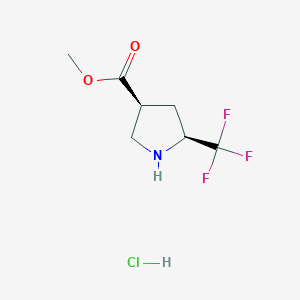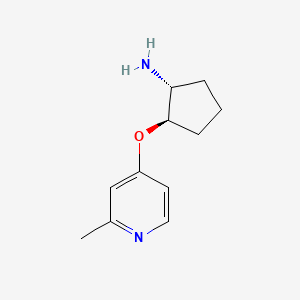
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine, also known as MP-10, is a novel psychoactive substance that belongs to the class of cyclohexanamine derivatives. It has been found to exhibit potent psychostimulant and entactogenic effects, making it a promising candidate for scientific research.
Mechanism Of Action
The exact mechanism of action of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine is not fully understood, but it is thought to act as a monoamine releaser, primarily releasing serotonin, dopamine, and norepinephrine. (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has also been found to inhibit the reuptake of these monoamines, further increasing their levels in the brain. The release and inhibition of reuptake of these monoamines are thought to underlie the psychostimulant and entactogenic effects of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine.
Biochemical And Physiological Effects
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to increase heart rate, blood pressure, and body temperature in rodents, indicating its potential to produce cardiovascular and thermogenic effects in humans. (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has also been found to increase locomotor activity and induce hyperactivity in rodents, suggesting its potential as a psychostimulant. Furthermore, (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to produce rewarding effects in rodents, indicating its potential as a drug of abuse.
Advantages And Limitations For Lab Experiments
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has several advantages for lab experiments, including its simple synthesis, potent psychostimulant and entactogenic effects, and ability to produce rewarding effects in rodents. However, (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine also has several limitations, including its potential for producing cardiovascular and thermogenic effects, potential for drug abuse, and lack of human research.
Future Directions
Future research on (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine should focus on its potential therapeutic uses, such as its ability to treat depression, anxiety, and other psychiatric disorders. Additionally, research should explore the potential neurotoxic effects of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine and its long-term effects on the brain. Furthermore, research should investigate the potential for (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine to produce addiction and dependence in humans. Finally, research should explore the potential of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine as a tool for studying the neurobiology of addiction and reward.
Synthesis Methods
The synthesis of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine involves the reaction of 2-methyl-4-pyridinylmethanol with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with hydrogen chloride gas to yield (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine as a hydrochloride salt. The synthesis of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine is relatively simple and can be carried out in a few steps with high yield.
Scientific Research Applications
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to exhibit potent psychostimulant and entactogenic effects, making it a promising candidate for scientific research. It has been shown to increase locomotor activity and induce hyperthermia in rodents, indicating its potential as a psychostimulant. (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has also been found to increase serotonin, dopamine, and norepinephrine levels in the brain, suggesting its potential as an entactogen. Furthermore, (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to produce rewarding effects in rodents, indicating its potential as a drug of abuse.
properties
IUPAC Name |
(1R,2R)-2-(2-methylpyridin-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-7-9(5-6-13-8)14-11-4-2-3-10(11)12/h5-7,10-11H,2-4,12H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJSUPWTFMLVRR-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclopentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

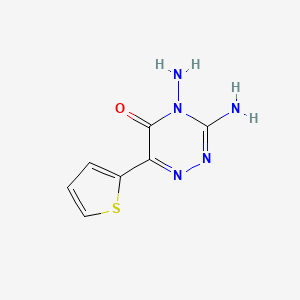
![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2871870.png)
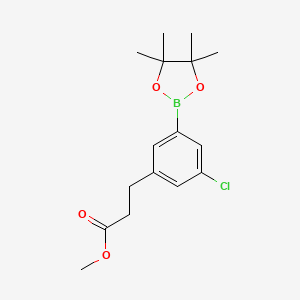


![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)
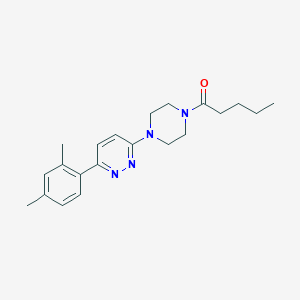
![2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2871878.png)
